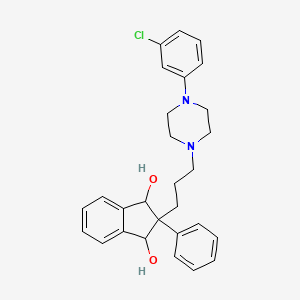![molecular formula C9H6N2S2 B13958509 2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine CAS No. 36338-76-8](/img/structure/B13958509.png)
2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-thiazolo[4,5-h][1,4]benzothiazine is a heterocyclic compound that features a fused ring system combining a thiazole ring and a benzothiazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-thiazolo[4,5-h][1,4]benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted 3-chloro-1,4-benzothiazine-2-carbaldehyde with ethyl mercaptoacetate in the presence of a base and thiourea . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired heterocyclic system.
Industrial Production Methods
Industrial production of 2H-thiazolo[4,5-h][1,4]benzothiazine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2H-thiazolo[4,5-h][1,4]benzothiazine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Sulfuryl chloride in acetonitrile.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products of these reactions include sulfone derivatives, reduced thiazolo compounds, and various substituted thiazolo derivatives .
Scientific Research Applications
2H-thiazolo[4,5-h][1,4]benzothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-thiazolo[4,5-h][1,4]benzothiazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2H-thiazolo[4,5-d][1,2,3]triazole: Another fused heterocyclic system with similar synthetic routes and applications.
4H-thiazolo[2,3-b][1,4]benzothiazine: A structural isomer with different reactivity and biological properties.
Uniqueness
2H-thiazolo[4,5-h][1,4]benzothiazine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and material science .
Properties
CAS No. |
36338-76-8 |
|---|---|
Molecular Formula |
C9H6N2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
2H-[1,3]thiazolo[4,5-h][1,4]benzothiazine |
InChI |
InChI=1S/C9H6N2S2/c1-2-7-9(13-5-11-7)8-6(1)10-3-4-12-8/h1-4H,5H2 |
InChI Key |
RCJHSOIWXBNXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=CC3=NC=CSC3=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13958444.png)







![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)



